2,3-Diethylpyridine
Description
2,3-Diethylpyridine is a pyridine derivative featuring ethyl substituents at the 2- and 3-positions of the aromatic ring. Pyridine derivatives are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties .
Properties
CAS No. |
103039-56-1 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
2,3-diethylpyridine |
InChI |
InChI=1S/C9H13N/c1-3-8-6-5-7-10-9(8)4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
YXZUDXLWSOZHFN-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=CC=C1)CC |
Canonical SMILES |
CCC1=C(N=CC=C1)CC |
Synonyms |
Pyridine, 2,3-diethyl- (6CI,9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Positional Isomers: Diethylpyridines
a. 2,6-Diethylpyridine
- Synthesis: Catalytic alkylation of pyridine with ethene using lanthanocene hydrides (e.g., Cp*₂LaH)₂ produces 2,6-diethylpyridine via sequential C-H bond activation and olefin insertion .
- Reactivity: The 2,6-substitution pattern facilitates bis-alkylation due to reduced steric hindrance between ethyl groups.
- Key Difference : Unlike 2,3-diethylpyridine, the 2,6-isomer exhibits enhanced symmetry, influencing its coordination chemistry and catalytic behavior .
b. 3,5-Diethylpyridine
- Applications : A key intermediate in synthesizing antiulcer drugs (e.g., omeprazole) and 3,5-pyridinedicarboxylic acid, which is used in metal-organic frameworks (MOFs) .
- Electronic Effects : The meta-substitution (3,5-positions) enhances electron-withdrawing effects, making it suitable for nucleophilic aromatic substitution reactions .
c. 2,4-Diethylpyridine Dicarboxylate
- Structure : Features ethyl ester groups at the 2- and 4-positions, with additional carboxylate functionalities.
- Reactivity : The dual carboxylate groups enable resonance stabilization, favoring acylation and nucleophilic substitution reactions. Its solubility profile allows use in diverse solvent systems .
Functional Group Variants
a. 2,3-Divinylpyridine
- Structure : Vinyl substituents at the 2- and 3-positions (C₉H₉N, MW 131.18) .
- Reactivity : The conjugated double bonds participate in Diels-Alder reactions and polymerization, offering utility in polymer chemistry. Ethyl groups in 2,3-diethylpyridine, by contrast, provide steric bulk without π-bond reactivity .
b. 2,3-Dimethoxypyridine
- Properties: Methoxy groups at 2- and 3-positions (C₇H₉NO₂, MW 139.15) increase electron density, enhancing susceptibility to electrophilic attack. Applications include synthesis of flavones and alkaloids .
- Contrast : Ethyl groups in 2,3-diethylpyridine are electron-donating but less polar than methoxy, altering solubility and reaction kinetics .
c. 2,3-Dichloropyridine
Comparative Data Table
Key Findings and Implications
- Substitution Position : 2,3-diethylpyridine’s asymmetric substitution may limit catalytic efficiency compared to symmetric 2,6-isomers but could offer unique regioselectivity in drug synthesis.
- Functional Groups : Ethyl groups balance steric hindrance and electron donation, whereas methoxy or chloro substituents prioritize electronic effects.
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